Malvidin 3-arabinoside cation

Catalog No.
S13262681
CAS No.
785047-89-4
M.F
C22H23O11+
M. Wt
463.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malvidin 3-arabinoside cation

CAS Number

785047-89-4

Product Name

Malvidin 3-arabinoside cation

IUPAC Name

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C22H23O11+

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C22H22O11/c1-29-15-3-9(4-16(30-2)19(15)27)21-17(33-22-20(28)18(26)13(25)8-31-22)7-11-12(24)5-10(23)6-14(11)32-21/h3-7,13,18,20,22,25-26,28H,8H2,1-2H3,(H2-,23,24,27)/p+1/t13-,18-,20+,22-/m0/s1

InChI Key

ZWAAFZOEMBEAAF-TXOAXZHWSA-O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O

Malvidin 3-O-arabinoside is a member of flavonoids and a glycoside.
Malvidin 3-arabinoside cation is a natural product found in Vaccinium padifolium, Vaccinium uliginosum, and other organisms with data available.

Malvidin 3-arabinoside cation is a member of the anthocyanidin-3-O-glycosides class, characterized by its unique structure that includes an anthocyanidin moiety linked to an arabinose sugar at the C3 position. The compound's chemical formula is C22H23O11+C_{22}H_{23}O_{11}^{+}, and it has a molecular weight of approximately 463.41 g/mol. This compound is primarily found in various fruits, notably highbush blueberries, bilberries, and lowbush blueberries, where it may serve as a potential biomarker for dietary intake of these foods .

Typical of flavonoids and glycosides:

  • Hydrolysis: Under acidic or enzymatic conditions, malvidin 3-arabinoside can be hydrolyzed to release malvidin and arabinose.
  • Oxidation: The hydroxyl groups present in the structure can be oxidized to form quinones, which may further polymerize or react with other compounds.
  • Methylation: The presence of hydroxyl groups also allows for potential methylation reactions, leading to derivatives with altered solubility and biological activity.

These reactions are significant for understanding the stability and bioavailability of malvidin 3-arabinoside in food matrices and biological systems.

Malvidin 3-arabinoside exhibits several biological activities attributed to its antioxidant properties. It has been shown to scavenge free radicals, thereby potentially reducing oxidative stress in cells. Additionally, it may have anti-inflammatory effects and contribute to cardiovascular health by improving endothelial function. Studies suggest that this compound can influence metabolic pathways, although detailed mechanisms remain under investigation .

The synthesis of malvidin 3-arabinoside can be achieved through various methods:

  • Natural Extraction: It is primarily extracted from fruits like blueberries using solvent extraction methods.
  • Chemical Synthesis: Laboratory synthesis can involve glycosylation reactions where malvidin is reacted with arabinose using specific catalysts or enzymes.
  • Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases has been explored to produce malvidin 3-arabinoside with high specificity and yield.

These methods highlight the versatility in obtaining this compound for research and application purposes.

Malvidin 3-arabinoside has several applications:

  • Food Industry: Used as a natural colorant due to its vibrant hue, it enhances the aesthetic appeal of food products.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at promoting health and preventing diseases related to oxidative stress.
  • Pharmaceuticals: Research into its potential therapeutic effects could lead to new drug formulations targeting inflammation and cardiovascular issues.

Studies on the interactions of malvidin 3-arabinoside with other compounds have revealed its synergistic effects when combined with other antioxidants. For instance, it may enhance the bioactivity of vitamin C and E when co-administered. Furthermore, research indicates that malvidin 3-arabinoside can interact with various enzymes involved in metabolic processes, suggesting a role in modulating metabolic pathways .

Malvidin 3-arabinoside shares structural similarities with other anthocyanidin glycosides but possesses unique characteristics that differentiate it from these compounds. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Cyanidin 3-glucosideC21H21O11C_{21}H_{21}O_{11}More commonly found in red fruits; different sugar moiety
Delphinidin 3-rutinosideC22H23O12C_{22}H_{23}O_{12}Contains a rutinoside instead of arabinoside; distinct color properties
Peonidin 3-glucosideC22H23O11C_{22}H_{23}O_{11}Similar structure but different sugar attachment; found in red fruits
Malvidin 3-glucosideC22H23O11C_{22}H_{23}O_{11}Closely related but with glucose instead of arabinose

Malvidin 3-arabinoside's unique arabinose sugar moiety contributes to its distinct solubility and stability compared to these similar compounds, making it particularly valuable in specific applications within food science and nutrition .

Malvidin 3-arabinoside cation exhibits a distinctive distribution pattern across various plant taxa, with the highest concentrations consistently found within members of the Vaccinium genus [1] [2]. Highbush blueberries (Vaccinium corymbosum) demonstrate the most abundant presence of this anthocyanidin glycoside, with quantitative analyses revealing concentrations ranging from 10.52 to 17.77 milligrams per 100 grams fresh weight, averaging 13.42 milligrams per 100 grams fresh weight [3]. Bilberries (Vaccinium myrtillus) represent another significant source, containing malvidin 3-arabinoside concentrations between 175 to 295 milligrams per 100 grams dry weight [4].

The compound has been detected across multiple Vaccinium species beyond the commonly studied varieties [5]. Vaccinium padifolium and Vaccinium uliginosum have been documented as containing malvidin 3-arabinoside cation through comprehensive natural product databases [5]. Lowbush blueberries (Vaccinium angustifolium) constitute another important source, with the compound serving as a potential biomarker for the consumption of these fruits [1] [2].

Table 1: Malvidin 3-arabinoside Distribution in Vaccinium Species

SpeciesCommon NameConcentration RangeReference Unit
Vaccinium corymbosumHighbush blueberry10.52-17.77 mgper 100g fresh weight
Vaccinium myrtillusBilberry175-295 mgper 100g dry weight
Vaccinium angustifoliumLowbush blueberryPresent (not quantified)-
Vaccinium padifolium-Present (not quantified)-
Vaccinium uliginosum-Present (not quantified)-

Beyond the Vaccinium genus, malvidin 3-arabinoside demonstrates a broader distribution across diverse plant families [2] [6]. Red raspberries (Rubus idaeus) contain detectable levels of the compound, though quantitative data remains limited [1] [2]. Lingonberries (Vaccinium vitis-idaea) and American cranberries (Vaccinium macrocarpon) also harbor this anthocyanidin glycoside [2]. Additional plant sources include black chokeberries (Photinia melanocarpa) and sparkleberries (Vaccinium arboreum), expanding the taxonomic scope of malvidin 3-arabinoside occurrence [1].

The compound has been identified in summer grapes (Vitis aestivalis), indicating its presence extends beyond the Ericaceae family to which Vaccinium belongs [1]. Sweet cherries and strawberries (Fragaria × ananassa) represent additional documented sources, though concentrations in these species appear substantially lower than in Vaccinium fruits [2] [6].

Enzymatic Mechanisms of Arabinosylation

The biosynthetic formation of malvidin 3-arabinoside involves sophisticated enzymatic mechanisms centered on uridine diphosphate glycosyltransferases [7] [8]. These enzymes catalyze the transfer of arabinose from uridine diphosphate-arabinose to the 3-hydroxyl position of malvidin, forming the glycosidic bond characteristic of anthocyanidin-3-O-glycosides [9].

The arabinosylation process requires the conversion of uridine diphosphate-arabinopyranose to uridine diphosphate-arabinofuranose through the action of specialized mutase enzymes [10]. This ring contraction represents a critical step in providing the appropriate sugar donor for subsequent glycosyltransferase activity [10]. The mutase enzymes belong to the glycosyltransferase family 75 and function as neofunctionalized proteins that have evolved specific substrate recognition capabilities [10].

Glycosyltransferases responsible for anthocyanidin arabinosylation demonstrate distinct substrate specificities compared to their glucosylating counterparts [7] [8]. Research on related glycosyltransferases has revealed that these enzymes can distinguish between different anthocyanidin substrates and sugar donors [7]. For instance, studies on rice glycosyltransferase OsUGT88C3 demonstrated specific malvidin galactosylation activity, illustrating the precision of these enzymatic systems [7].

Table 2: Enzymatic Components of Arabinosylation Pathway

Enzyme ClassFunctionSubstrateProduct
UDP-arabinose mutaseRing contractionUDP-arabinopyranoseUDP-arabinofuranose
UDP-glycosyltransferaseGlycosyl transferMalvidin + UDP-arabinofuranoseMalvidin 3-arabinoside
Hydroxyproline arabinosyltransferaseProtein arabinosylationHydroxyproline residuesArabinosylated proteins

The enzymatic machinery operates within the Golgi apparatus, where glycosyltransferases are localized as type II membrane-anchored proteins [10]. This subcellular localization ensures proper organization of the arabinosylation pathway and facilitates efficient substrate channeling [10]. The Golgi localization also provides the appropriate ionic environment and cofactor availability necessary for optimal glycosyltransferase activity [7].

Protein complexes play crucial roles in organizing the arabinosylation machinery [10]. These complexes likely include the mutase enzyme, transporter proteins, and the glycosyltransferases positioned on the luminal side of the Golgi membrane [10]. Such organization ensures coordinated substrate flow and prevents substrate dilution that could reduce enzymatic efficiency [10].

Genetic Regulation of Glycosyltransferase Expression

The genetic regulation of glycosyltransferases involved in malvidin 3-arabinoside biosynthesis involves complex transcriptional networks coordinated by multiple transcription factor families [11] [12] [13]. R2R3-MYB transcription factors represent the primary regulatory elements controlling anthocyanin glycosyltransferase gene expression [13] [14]. These transcription factors function within MBW protein complexes consisting of R2R3-MYB, basic helix-loop-helix, and WD-repeat proteins that collectively regulate flavonoid biosynthesis [13].

Correlation analyses between transcriptome data and anthocyanin accumulation patterns have identified specific glycosyltransferase genes that co-express with anthocyanin biosynthetic genes [7] [11]. In rice, nine candidate uridine diphosphate glycosyltransferase genes showed correlation coefficients ranging from 0.27 to 1.00 with twelve anthocyanin biosynthetic genes [7]. These correlation patterns indicate coordinated transcriptional regulation of the entire anthocyanin pathway [7].

The expression of glycosyltransferase genes demonstrates tissue-specific and developmental regulation [7] [13]. OsUGT88C3, encoding a malvidin-specific glycosyltransferase, exhibits high expression levels in leaves, pistils, and embryos [7]. This spatial expression pattern aligns with anthocyanin accumulation sites and suggests tissue-specific regulatory mechanisms [7].

Table 3: Transcription Factors Regulating Glycosyltransferase Expression

Transcription Factor FamilyRoleTarget GenesExpression Pattern
R2R3-MYBPrimary regulatorAnthocyanin biosynthetic genesTissue-specific
basic helix-loop-helixCo-activatorStructural genesCoordinated with MYB
WD-repeatProtein complex formationMultiple targetsConstitutive

Transcriptional regulation involves both positive and negative regulatory mechanisms [12] [14]. Activating R2R3-MYB transcription factors promote glycosyltransferase expression, while repressor MYB proteins can inhibit transcription [12]. This dual regulation allows for fine-tuned control of anthocyanin biosynthesis in response to developmental and environmental cues [14].

Independent component analyses of microarray data have revealed hierarchical clustering patterns that group glycosyltransferase genes with core anthocyanin biosynthetic genes [12]. UGT79B1 and UGT84A2 clustered with anthocyanin biosynthetic genes, indicating their coordinated regulation [12]. Such clustering analyses provide insights into the transcriptional networks governing anthocyanin modification pathways [12].

Ecological Role in Plant Pigmentation and Stress Response

Malvidin 3-arabinoside serves critical ecological functions in plant pigmentation systems, contributing to the complex color patterns that facilitate plant-environment interactions [15] [16] [17]. The compound contributes to the purple and blue coloration of fruits and flowers, which plays essential roles in pollinator attraction and seed dispersal [16] [18]. In blueberries, malvidin 3-arabinoside represents one of the dominant anthocyanins responsible for the characteristic fruit coloration [19] [18].

The antioxidant properties of malvidin 3-arabinoside provide crucial protection against oxidative stress in plant tissues [16] [20]. The compound effectively scavenges reactive oxygen species and reduces oxidative damage that can result from environmental stresses [20]. These protective mechanisms enable plants to maintain cellular integrity under challenging environmental conditions [16].

Ultraviolet radiation protection represents a fundamental ecological function of malvidin 3-arabinoside in plant tissues [15] [16]. Anthocyanins, including malvidin glycosides, absorb ultraviolet radiation and prevent damage to essential cellular components [15]. This photoprotective function becomes particularly important in high-altitude environments or areas with intense solar radiation [16].

Table 4: Ecological Functions of Malvidin 3-arabinoside

FunctionMechanismEcological Benefit
PigmentationLight absorptionPollinator attraction
Antioxidant activityReactive oxygen species scavengingCellular protection
UV protectionUV radiation absorptionDNA damage prevention
Stress responseSignal transduction modulationEnvironmental adaptation

The compound participates in plant defense mechanisms against various biotic and abiotic stresses [21] [16] [22]. Anthocyanins function as part of the plant immune system, providing protection against pathogen invasion and herbivore damage [22]. The antimicrobial properties of malvidin 3-arabinoside contribute to the overall defense capacity of plant tissues [22].

Stress-induced accumulation of malvidin 3-arabinoside occurs in response to various environmental challenges [23] [21]. Plants increase anthocyanin production under conditions such as cold stress, high light intensity, and nutrient deficiency [23]. This stress-responsive accumulation represents an adaptive mechanism that enhances plant survival under adverse conditions [21].

pH-Dependent Chromatic Behavior

  • In strongly acidic media (pH < 2), the flavylium cation dominates, conferring an intense purple-red hue (λmax ≈ 520 nm) [2].
  • Between pH 3 and 5, rapid hydration (k ≈ 4.5 × 10⁻² s⁻¹ at 25 °C) converts the cation to a color-fading hemiketal, while concomitant base formation yields a faint bluish tone [6] [3].
  • At pH > 7 the anionic quinoidal bases prevail, producing a blue-violet solution; above pH 9 partial ring-opening to chalcones renders the pigment nearly colorless within 2 h [7].
pHDominant species (30 min equilibrium, 25 °C)Visible color
1.0Flavylium cation (>95%)Purple-red
3.5Flavylium 40%; Hemiketal 35%; Base 25%Magenta
5.0Hemiketal 50%; Base 45%; Cation 5%Pale mauve
7.5Mono-anionic base 70%; Di-anion 25%Blue-violet

Thermal Degradation Kinetics

Dry-heating of bilberry extract (80 – 125 °C) demonstrates first-order decay for each anthocyanin [8]:

TemperatureApparent k (min⁻¹)t₁/₂ (min)Activation energy
80 °C1.1 × 10⁻²63.043 kJ mol⁻¹ (global Arabinoside subset) [9]
100 °C3.7 × 10⁻²18.7
125 °C9.0 × 10⁻²7.7

Lower activation energy versus galactoside or glucoside analogues (ΔEₐ ≈ 5 kJ mol⁻¹) confirms the relative lability of the arabinoside linkage [8]. Methoxylation of the B-ring slightly counteracts thermal loss, evidenced by the slower decay of malvidin-based arabinoside compared with cyanidin analogues under identical conditions [10].

Light-Induced Structural Modifications

Blue-light irradiation (430 nm, 1 mW cm⁻²) accelerates singlet-oxygen formation and photooxidation of retinal A2E. Among nine blueberry monoglycosides, malvidin-3-arabinoside quenched A2E photo-bleaching by 55% after 30 min, outperforming delphinidin and cyanidin congeners [11]. The protective effect correlates with rapid excited-state proton transfer; the anthocyanin returns to ground state within 200 ps, effectively dissipating energy as heat [12].

Continuous white-light (5 klx) causes ∼ 11% pigment loss per hour in aqueous buffer (pH 5.5); caffeine co-pigmentation reduces the photolysis rate constant from 2.1 × 10⁻³ to 8.4 × 10⁻⁴ min⁻¹ by stabilizing the quinoidal base [3].

Solvent-Specific Solubility Characteristics

A polarity-driven evaluation shows marked solvent dependence:

Solvent (25 °C)SolubilityPredominant speciesλmax shift
Water (pH 1)>30 mg mL⁻¹FlavyliumBaseline (0 nm)
50% EtOH18 mg mL⁻¹Mixed–4 nm
Methanol12 mg mL⁻¹Flavylium–2 nm
AcetoneInsoluble (<0.2 mg mL⁻¹)
DMSO95 mg mL⁻¹Extended hydrogen-bond network+3 nm

Reduced polarity (acetone, chloroform) eliminates charge-solvation, precipitating the cation [13] [14]. In protic media, stronger hydrogen bonding shifts the absorption slightly hypsochromically, whereas dipolar aprotic DMSO enhances solubility via donor–acceptor interactions with the flavylium nucleus.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

463.12403655 g/mol

Monoisotopic Mass

463.12403655 g/mol

Heavy Atom Count

33

UNII

92990B3W03

Dates

Last modified: 08-10-2024

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